molecular formula C10H10ClNO3 B8523027 2-(3-chloro-4-acetamidophenyl)acetic acid

2-(3-chloro-4-acetamidophenyl)acetic acid

Cat. No.: B8523027
M. Wt: 227.64 g/mol
InChI Key: UUPITOKULSDXIO-UHFFFAOYSA-N
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Description

2-(3-chloro-4-acetamidophenyl)acetic acid is an organic compound with a molecular formula of C10H10ClNO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 3-position and an acetamido group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-acetamidophenyl)acetic acid typically involves the chlorination of 4-acetamidophenylacetic acid. One common method is the direct chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the acetylation of 4-aminophenylacetic acid to form 4-acetamidophenylacetic acid, followed by chlorination. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-acetamidophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 3-chloro-4-acetamidobenzoic acid.

    Reduction: Formation of 3-chloro-4-aminophenylacetic acid.

    Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

2-(3-chloro-4-acetamidophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-acetamidophenyl)acetic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-hydroxyphenylacetic acid: Similar structure but with a hydroxyl group instead of an acetamido group.

    4-Acetamidophenylacetic acid: Lacks the chlorine substitution.

    3-Chlorophenylacetic acid: Lacks the acetamido group.

Uniqueness

2-(3-chloro-4-acetamidophenyl)acetic acid is unique due to the presence of both the chlorine and acetamido groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

2-(4-acetamido-3-chlorophenyl)acetic acid

InChI

InChI=1S/C10H10ClNO3/c1-6(13)12-9-3-2-7(4-8(9)11)5-10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15)

InChI Key

UUPITOKULSDXIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)CC(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetic anhydride (152 mL, 1.6 moles) was added dropwise to a rapidly stirring mixture of 4-aminophenylacetic acid (195 grams, 1.3 moles) in acetic acid (600 mL) and water (250 mL) at room temperature. After a slight exotherm, the dark brown solution was stirred for one hour at room temperature. The solution was diluted with ethanol (500 mL) and water (250 mL), and a suspension of Calcium hypochlorite (340 grams, 2.3 moles) in water (1L plus 500 mL rinse) was added portionwise. The temperature rose to 50° C. and the mixture was stirred for 16 hours at room temperature. The mixture was poured into ice-water (8 L) and extracted with ethyl acetate (3×2 L). The combined extracts were washed with saturated brine, dried over magnesium sulfate and concentrated in vacuo to a small volume. Hexane was added and the resulting precipitate filtered, washed with hexane and dried to give the title compound(180 grams) as a brown solid
Quantity
152 mL
Type
reactant
Reaction Step One
Quantity
195 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
340 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
8 L
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

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